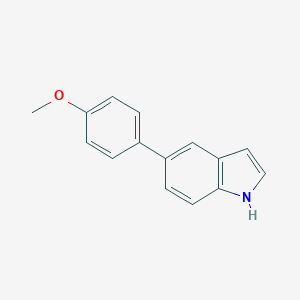

5-(4-methoxyphenyl)-1H-indole

Description

The structure of 5-(4-methoxyphenyl)-1H-indole is characterized by a core indole (B1671886) ring system substituted at the 5-position with a 4-methoxyphenyl (B3050149) group. evitachem.com The indole itself is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. irjmets.com This fundamental structure is the foundation for the compound's unique chemical and physical properties. Typically appearing as a solid crystalline substance, it is generally soluble in organic solvents while showing limited solubility in water. evitachem.com

The synthesis of this compound can be achieved through various organic chemistry reactions, often involving cross-coupling methods like the Suzuki-Miyaura reaction, which joins the indole and phenyl rings. nih.gov

| Property | Data |

| Molecular Formula | C₁₅H₁₃NO |

| Appearance | Solid Crystalline Form evitachem.com |

| Structure | Indole core with a 4-methoxyphenyl group at the 5-position evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), acetonitrile), less soluble in water evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLMZXVTHDCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399740 | |

| Record name | 5-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-46-1 | |

| Record name | 5-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Analytical Techniques for Structural Confirmation and Purity Assessment of 5 4 Methoxyphenyl 1h Indole

Spectroscopic Characterization Methodologies

Spectroscopy is the cornerstone of molecular structure determination, relying on the interaction of electromagnetic radiation with matter to probe molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), signal integrations, multiplicities (splitting patterns), and coupling constants (J), a complete assignment of all proton (¹H) and carbon (¹³C) nuclei can be achieved.

While a fully assigned experimental spectrum for 5-(4-methoxyphenyl)-1H-indole is not available in the cited literature, a predicted spectrum can be constructed based on established principles and data from analogous structures. The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on both the indole and phenyl rings, and the methoxy (B1213986) group's protons. The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Predicted ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.1 | Broad Singlet | 1H | NH -1 (indole) |

| ~7.8 | Doublet | 1H | H -4 (indole) |

| ~7.6 | Doublet | 2H | H -2', H -6' (phenyl) |

| ~7.4 | Doublet | 1H | H -7 (indole) |

| ~7.3 | Multiplet | 1H | H -2 (indole) |

| ~7.2 | Doublet of Doublets | 1H | H -6 (indole) |

| ~7.0 | Doublet | 2H | H -3', H -5' (phenyl) |

| ~6.5 | Multiplet | 1H | H -3 (indole) |

Predicted ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158.0 | C -4' (phenyl) |

| ~136.0 | C -7a (indole) |

| ~134.0 | C -1' (phenyl) |

| ~132.0 | C -5 (indole) |

| ~128.0 | C -3a (indole) |

| ~127.5 | C -2', C -6' (phenyl) |

| ~125.0 | C -2 (indole) |

| ~121.0 | C -6 (indole) |

| ~119.5 | C -4 (indole) |

| ~114.5 | C -3', C -5' (phenyl) |

| ~111.5 | C -7 (indole) |

| ~102.0 | C -3 (indole) |

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural components.

The presence of the indole N-H group is typically confirmed by a sharp stretching vibration in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings of the indole and phenyl groups are expected in the 1500-1600 cm⁻¹ region. dergipark.org.tr Furthermore, the characteristic asymmetric and symmetric stretching of the C-O-C ether linkage in the methoxy group would produce strong signals, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Methyl (-OCH₃) |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |

| ~1030 | C-O Stretch (symmetric) | Aryl Ether |

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). beilstein-journals.org Unlike low-resolution mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of a molecular formula. researchgate.net

For this compound, the molecular formula is C₁₅H₁₃NO. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS analysis should yield an m/z value for the protonated molecule [M+H]⁺ that matches the calculated value to within 5 ppm, providing strong evidence for the proposed molecular formula.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Calculated Monoisotopic Mass ([M]) | 223.099714 u |

| Calculated Mass for [M+H]⁺ | 224.10752 u |

| Acceptable Experimental Range (±5 ppm) | 224.10640 u - 224.10864 u |

Elemental Composition Analysis

Elemental analysis by combustion is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample. wiley-vch.de The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values are typically expected to be within ±0.4% of the calculated values, a standard criterion in chemical publications.

Elemental Analysis Data for C₁₅H₁₃NO

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 80.69% |

| Hydrogen (H) | 5.87% |

| Nitrogen (N) | 6.27% |

Pharmacological Spectrum and Biological Research Endeavors of 5 4 Methoxyphenyl 1h Indole and Analogous Indole Derivatives

Anti-inflammatory and Analgesic Research

Indole (B1671886) derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological properties, including anti-inflammatory and analgesic effects. nih.gov The indole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for their potential to mitigate inflammation and pain. nih.govresearchgate.net Research into synthetic indole derivatives has identified compounds with potent anti-inflammatory, analgesic, and antipyretic activities. nih.gov

The primary mechanism behind the anti-inflammatory action of many indole derivatives involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The COX enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govnih.gov The 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, which are potent pro-inflammatory mediators involved in processes like leukocyte chemotaxis. nih.govnih.govmdpi.com

Inhibition of these pathways is a cornerstone of anti-inflammatory therapy. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. nih.gov However, compounds that dually inhibit both COX and 5-LOX pathways may offer enhanced anti-inflammatory effects and potentially a better safety profile, particularly concerning gastrointestinal side effects associated with traditional NSAIDs. nih.gov Studies on various heterocyclic compounds, including indole analogs, focus on their ability to inhibit these enzymes. For instance, some pyrrole (B145914) derivatives have been shown to reduce prostaglandin (B15479496) E2 (PGE2) production by directly inhibiting COX-2 activity. researchgate.net Similarly, research into novel isoxazole (B147169) derivatives has demonstrated significant, dose-dependent inhibition of the 5-LOX pathway. biorxiv.org This dual-inhibition strategy is seen as a promising avenue for developing new anti-inflammatory agents. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of indole derivatives. These studies analyze how modifications to the chemical structure of the molecule affect its biological activity. For instance, research on a series of 4-indolyl-2-arylaminopyrimidine derivatives was conducted to develop agents for treating acute lung injury by inhibiting inflammatory responses. nih.gov

In a study evaluating 24 synthetic indole derivatives, two compounds, designated 3a-II and 4a-II, emerged as the most potent agents with significant anti-inflammatory, analgesic, antipyretic, and gastroprotective effects. nih.gov This highlights that specific substitutions on the indole core are critical for pharmacological efficacy. The presence and position of functional groups, such as methoxy (B1213986) groups on the phenyl rings attached to the indole scaffold, can significantly influence the compound's ability to interact with target enzymes like COX and LOX. For example, in the study of 2,3-bis(p-methoxyphenyl)indole, the specific arrangement of the methoxy-substituted phenyl groups was integral to its anti-inflammatory activity. acs.org These SAR insights guide medicinal chemists in designing more effective and selective anti-inflammatory drugs based on the indole framework. nih.gov

Anticancer and Antiproliferative Research

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and a constructive framework for the development of novel anticancer agents, owing to its significant pharmacological behaviors. nih.gov Numerous indole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.gov

Indole derivatives exert their anticancer effects through a variety of molecular mechanisms. A primary mode of action is the disruption of microtubule dynamics, which is critical for cell division. mdpi.com Microtubules are essential components of the mitotic spindle, and their perturbation can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death). mdpi.comnih.gov

Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net For example, a series of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives were found to inhibit tubulin polymerization in a manner similar to colchicine, a well-known microtubule-destabilizing agent. researchgate.net The lead compound from this series, 7b, was shown to bind to the colchicine-binding site on tubulin, arrest the cell cycle at the G2/M phase, and induce apoptosis in a dose-dependent manner. researchgate.net Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound belonging to the phenstatin (B1242451) family which contains a methoxyphenyl group, also inhibits tubulin polymerization, leading to G2/M arrest and apoptosis. nih.gov The apoptotic process induced by these compounds is characterized by hallmarks such as cell shrinkage, chromatin condensation, and activation of caspases. nih.gov

The antiproliferative activity of indole derivatives has been tested against a wide array of human cancer cell lines. These studies reveal that the cytotoxic efficacy can vary significantly depending on the specific chemical structure of the compound and the type of cancer cell. For instance, a series of novel indole-based sulfonohydrazide derivatives were screened against the MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. nih.gov Among them, compound 5f (4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide) showed promising inhibition of both cell lines with IC50 values of 13.2 μM and 8.2 μM, respectively. nih.gov

Another study on substituted benzyl-1H-indole-2-carbohydrazides found that compound 4e was the most active in the series, with IC50 values as low as 0.57 μM against MCF-7 cells, 1.95 μM against HCT116 (colon cancer) cells, and 3.49 μM against A549 (lung cancer) cells. nih.gov The tables below summarize the cytotoxic activities (IC50 values) of selected indole derivatives against various human cancer cell lines.

| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | Reference |

|---|---|---|---|

| 5f | 13.2 | 8.2 | nih.gov |

| 5k | 17.3 | - | nih.gov |

| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |

|---|---|---|---|---|

| 4e | 0.57 | 1.95 | 3.49 | nih.gov |

| 4b | 11.5 | - | - | nih.gov |

| 4h | 13.1 | - | 23.9 | nih.gov |

| 4j | - | 9.16 | - | nih.gov |

| Staurosporine (Reference) | 11.1 | 7.02 | 8.42 | nih.gov |

For example, in a series of indole-thiosemicarbazone derivatives, the replacement of a phenyl group with a 4-methoxyphenyl (B3050149) group was found to weaken the activity against the MCF-7 cancer cell line. nih.gov Conversely, the compound OXi8006, which is 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole, is a highly potent inhibitor of tubulin assembly (IC50 = 1.1 µM) and cell growth, with a GI50 of just 3.45 nM against SK-OV-3 ovarian cancer cells. nih.gov In another study, a 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative featuring a 4-methoxyl substituent (compound 7b) exhibited the most potent anticancer activity against MCF-7 and A549 cells, with IC50 values of 1.77 μM and 3.75 μM, respectively. researchgate.net

The substitution pattern on the phenyl ring is also crucial. For instance, studies on indolyl-1,2,4-triazoles revealed that substituents like 3,4,5-trimethoxyphenyl and 3,4-dimethoxyphenyl were beneficial for cytotoxic activity. researchgate.net Specifically, the trimethoxyphenyl analog 7i showed selective cytotoxicity against the PaCa2 pancreatic cancer cell line with an IC50 of 0.8 μM. researchgate.net These findings underscore the significant role of the methoxy-substituted phenyl group in modulating the anticancer efficacy of indole derivatives, making it a key focus in the design of new therapeutic agents. mdpi.com

Antimicrobial and Antifungal Research

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Research into its antimicrobial and antifungal properties has revealed that indole derivatives, particularly when hybridized with other heterocyclic systems like triazoles and thiadiazoles, exhibit a broad spectrum of activity against various pathogens.

A study focusing on new indole derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and carbothioamide moieties demonstrated significant efficacy against a panel of microorganisms. The synthesized compounds displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. Notably, an indole-triazole derivative, compound 3d, emerged as a promising lead for both antibacterial and antifungal applications. Against Staphylococcus aureus, an indole-thiadiazole (compound 2h) and an indole-triazole (compound 3d) showed the most effective activity with an MIC of 6.25 µg/mL. Furthermore, certain derivatives demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds being more effective than the standard drug ciprofloxacin (B1669076) nih.gov.

The antifungal potential of indole derivatives extends to human and plant pathogens. Indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and Candida krusei, often with low MIC values nih.gov. In the realm of agricultural science, novel indole derivatives have been investigated for their efficacy against phytopathogenic fungi. One study synthesized twenty-four indole derivatives containing a 1,3,4-thiadiazole moiety and tested them against fourteen plant pathogenic fungi. A specific derivative, Z2, showed exceptional bioactivity against Botrytis cinerea, with an EC50 value of 2.7 µg/mL, significantly outperforming the commercial fungicides azoxystrobin (B1666510) and fluopyram (B1672901) researchgate.net. Another investigation into 3-indolyl-3-hydroxy oxindole (B195798) derivatives found that several compounds exhibited remarkable and broad-spectrum antifungal activities, with compound 3u being particularly potent against Rhizoctonia solani nih.gov. Similarly, other research has confirmed that certain indole derivatives possess broad-spectrum antifungal activities against seven phytopathogenic fungi, with some compounds showing more potent activity than the commercial fungicide hymexazole acs.orgrsc.org.

The molecular hybridization of indole with other heterocycles is a key strategy in developing these antimicrobial agents. The combination of the indole ring with a 1,2,4-triazole moiety, for instance, has been shown to produce compounds with potent antifungal activity against various Candida species mdpi.comresearchgate.net. The free N-H group in the indole ring has been suggested to be an important factor for enhancing antibacterial activity against certain Gram-negative bacteria mdpi.com.

Table 1: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

| Compound Type | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Indole-Thiadiazole (2h) | Staphylococcus aureus | MIC | 6.25 µg/mL | nih.gov |

| Indole-Triazole (3d) | Staphylococcus aureus | MIC | 6.25 µg/mL | nih.gov |

| Indole-Triazole (3d) | MRSA | MIC | More effective than Ciprofloxacin | nih.gov |

| Indole-Triazole Conjugate (6f) | Candida albicans | MIC | 2 µg/mL | researchgate.net |

| Indole-Thiadiazole (Z2) | Botrytis cinerea | EC50 | 2.7 µg/mL | researchgate.net |

| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | EC50 | 3.44 mg/L | nih.gov |

Antiviral Research (e.g., Hepatitis C, HIV, Herpes Simplex Virus)

The structural versatility of the indole scaffold has made it a "privileged structure" in the development of antiviral agents, with derivatives showing inhibitory activity against a wide range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV). tandfonline.comresearchgate.net

Hepatitis C Virus (HCV): Several classes of indole derivatives have been identified as potent inhibitors of HCV replication. One study identified a series of indole derivatives as a new class of HCV replication inhibitors, with compound 12e being the most potent, exhibiting an EC50 of 1.1 µmol/L with minimal cytotoxicity. arabjchem.org The mechanism of action for this compound was novel, involving the induction of pro-inflammatory and antiviral cytokine genes. arabjchem.org Other research has focused on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives, with some showing good antiviral properties against HCV genotypes 1b and 2a, with EC50 values as low as 2.6 µM. researchgate.net Furthermore, modifications to tetracyclic indole cores have yielded noteworthy inhibitors of multiple HCV genotypes. researchgate.net

Human Immunodeficiency Virus (HIV): Indole derivatives have been extensively investigated as anti-HIV agents, targeting various stages of the viral life cycle. Some derivatives function as entry inhibitors by binding to the gp120 envelope glycoprotein (B1211001), thereby preventing its interaction with the CD4 receptor. nih.gov Another key target is the HIV-1 integrase, an enzyme crucial for viral replication. Indole-2-carboxylic acid has been developed as a potent integrase strand transfer inhibitor (INSTI) scaffold, with derivative 20a showing a marked inhibitory effect with an IC50 value of 0.13 µM. mdpi.com Additionally, indole-based compounds have been designed to inhibit HIV-1 fusion by targeting the hydrophobic pocket of the transmembrane glycoprotein gp41, with some bisindole compounds showing submicromolar activity against both cell-cell and virus-cell fusion. eurekaselect.com

Herpes Simplex Virus (HSV): Research has also demonstrated the potential of indole derivatives against HSV. Arbidol hydrochloride, an indole derivative, has shown a significant inhibitory effect on HSV-1 plaque formation and the generation of progeny virus, with EC50 values of 5.39 µg/mL and 2.26 µg/mL, respectively. nih.gov Other studies have prepared 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine and 1,3-thiazole derivatives incorporating an indole nucleus and evaluated their antiviral activity against HSV-1. nih.gov A dihydro-pyrido-indole alkaloid, Harmaline, exhibited potent anti-HSV-1 activity by interfering with the viral immediate-early transcriptional events. nih.gov

Table 2: Antiviral Activity of Selected Indole Derivatives

| Compound Type | Target Virus | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Indole Derivative (12e) | HCV | EC50 | 1.1 µmol/L | arabjchem.org |

| Phenyl- and benzyl-substituted tetrahydroindole | HCV (gt 2a) | EC50 | 2.6 µM | researchgate.net |

| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | IC50 | 0.13 µM | mdpi.com |

| 6-6' linked bisindole (6j) | HIV-1 | EC50 | 200 nM | eurekaselect.com |

| Arbidol hydrochloride | HSV-1 (Plaque formation) | EC50 | 5.39 µg/mL (10.49 µM) | nih.gov |

| Harmaline | HSV-1 | EC50 | 1.1 µM | researchgate.net |

Other Pharmacological Research Areas

Cardiovascular and Antihypertensive Investigations

Indole and its analogs are recognized as "privileged structures" capable of binding to a variety of receptors, leading to a wide range of biological effects, including antihypertensive activity. arabjchem.orgresearchgate.net The synthesis of a pyrrolo analogue of labetalol, 5-[hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-1H-indole-7-carboxamide, resulted in a compound that was found to reduce blood pressure in spontaneously hypertensive rats with an ED50 of 5 mg/kg (orally). This compound acts as a nonselective beta-adrenoceptor antagonist and a weaker alpha-adrenoceptor antagonist. nih.gov

Another area of investigation involves indole derivatives of phenoxypropanolamines, which have been explored for their β-adrenergic receptor antagonist and vasodilating activities. acs.org Furthermore, indolepyruvic acid, a keto analogue of tryptophan, has been shown to decrease systolic blood pressure in several rat models of hypertension after repeated administration. This effect is thought to be correlated with an increase in cerebral serotonin (B10506) metabolism. nih.gov A series of indole derivatives containing oxadiazole and thiazolidinone side chains were synthesized and evaluated for cardiovascular activities. Among them, 3-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-2-(p-methoxy phenyl)-4-thiazolidinone (5b) was identified as the most potent, showing cardiovascular activity at a dose of 2.5 mg/Kg. researchgate.net

Table 3: Cardiovascular and Antihypertensive Activity of Selected Indole Derivatives

| Compound | Model | Activity | Potency | Reference |

|---|---|---|---|---|

| Pyrrolo analogue of labetalol | Spontaneously Hypertensive Rats | Blood pressure reduction | ED50: 5 mg/kg (p.o.) | nih.gov |

| Indolepyruvic acid | Various Hypertensive Rat Models | Systolic blood pressure decrease | 100 mg/kg/day (p.o. for 10 days) | nih.gov |

| Compound 5b | - | Cardiovascular activity | 2.5 mg/Kg | researchgate.net |

Alpha-Glucosidase Inhibitory Studies

Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. mdpi.com Indole derivatives have emerged as a promising class of potent alpha-glucosidase inhibitors. A study on indolo[1,2-b]isoquinoline derivatives revealed that all tested compounds exhibited strong inhibitory effects against α-glucosidase, with IC50 values ranging from 3.44 ± 0.36 to 41.24 ± 0.26 μM. This was significantly more potent than the positive control, acarbose (B1664774) (IC50 value: 640.57 ± 5.13 μM). mdpi.com Specifically, compound 11 from this series was approximately 186 times stronger than acarbose. mdpi.com

In another study, thiazolidinone-based indole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. Several of these compounds showed moderate to good potential, with IC50 values ranging from 2.40 ± 0.10 to 31.50 ± 0.50 μM. The most active compounds in this series demonstrated inhibitory activity several folds better than acarbose (IC50 = 11.70 ± 0.10 μM). nih.gov The fusion of an indole moiety with oleanolic acid has also been explored, with the resulting derivatives exhibiting superior α-glucosidase inhibitory effects compared to the parent compound. nih.gov

Table 4: α-Glucosidase Inhibitory Activity of Selected Indole Derivatives

| Compound Series | Most Potent Compound | IC50 Value (µM) | Comparison with Acarbose | Reference |

|---|---|---|---|---|

| Indolo[1,2-b]isoquinolines | Compound 11 | 3.44 ± 0.36 | ~186 times stronger | mdpi.com |

| Thiazolidinone-based indoles | Compound 5 | 2.40 ± 0.10 | Several folds better | nih.gov |

| Oleanolic acid-indole derivatives | - | 4.02 - 5.30 | Superior to OA and its methyl ester derivatives | nih.gov |

Antioxidant Activity Assessment

Indole derivatives are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A series of N-substituted indole-2-carboxamide and indole-3-acetamide (B105759) derivatives were synthesized and evaluated for their in vitro antioxidant effects. Several of these compounds were found to be very efficient antioxidants, with activity comparable to or better than alpha-tocopherol (B171835) in inhibiting rat liver lipid peroxidation and superoxide (B77818) anion formation. nih.govresearchgate.net

The antioxidant potential of substituted 2-phenyl-1H-indoles has also been investigated. In particular, 2-(4-aminophenyl)indoles demonstrated potent antioxidant activity in both DPPH and superoxide radical scavenging assays. The 6-fluoro analogue (3b) showed 80% and 81% inhibition at a 1mM concentration in these assays, respectively, which is comparable to the reference standard melatonin. nih.gov Furthermore, the synthesis of novel 3-substituted indole derivatives and their evaluation using the phosphomolybdenum technique revealed that indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) derivatives were the most active antioxidants. tandfonline.com The linkage of the indole ring at the 3rd position to other heterocyclic moieties like morpholine, imidazole, piperidine (B6355638), and piperazine (B1678402) has also yielded compounds with significant antioxidant activity in DPPH and reducing power assays. eurekaselect.com

Table 5: Antioxidant Activity of Selected Indole Derivatives

| Compound Type | Assay | Activity | Comparison | Reference |

|---|---|---|---|---|

| N-substituted indole-2-carboxamides & 3-acetamides | Lipid peroxidation & Superoxide scavenging | Very efficient antioxidants | Compared to alpha-tocopherol | nih.gov |

| 2-(4-Aminophenyl)indole (6-fluoro analogue) | DPPH radical scavenging | 80% inhibition at 1mM | Comparable to melatonin | nih.gov |

| 2-(4-Aminophenyl)indole (6-fluoro analogue) | Superoxide radical scavenging | 81% inhibition at 1mM | Comparable to melatonin | nih.gov |

| Indolyl-piperazine derivative (5a) | DPPH radical scavenging | IC50 = 1.01±0.22 μg/mL | Potent activity | eurekaselect.com |

Anticholinesterase Activity Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing neurodegenerative conditions like Alzheimer's disease. Indole derivatives have been extensively studied as a source of potent cholinesterase inhibitors. A study on indole-based sulfonamide derivatives reported potent inhibition against AChE, with IC50 values ranging from 0.17 ± 0.02 to 8.53 ± 0.32 μM, compared to the standard drug donepezil (B133215) (IC50 = 0.014 ± 0.01 μM). rsc.org

New series of indole derivatives analogous to donepezil have been synthesized, with the indole moiety acting as a bioisosteric substitute for the indanone part of the drug. Many of these compounds showed potent AChE inhibitory activity, with 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione being the most potent. mdpi.com Another study synthesized novel 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives, several of which exhibited superior inhibitory activity against both AChE and BChE compared to donepezil. For instance, compound 5 showed IC50 values of 0.042 µM for AChE and 3.003 µM for BChE. nih.gov Furthermore, in vitro studies of novel indole amines revealed IC50 values for AChE inhibition that were comparable to the standard drug galantamine. rsc.org

Table 6: Anticholinesterase Activity of Selected Indole Derivatives

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference Drug (IC50 µM) | Reference |

|---|---|---|---|---|

| Indole-based sulfonamide | AChE | 0.17 ± 0.02 | Donepezil (0.014 ± 0.01) | rsc.org |

| 'Oxathiolanyl' indole derivative (5) | AChE | 0.042 | Donepezil | nih.gov |

| 'Oxathiolanyl' indole derivative (5) | BChE | 3.003 | Donepezil | nih.gov |

| 'Pyrazolyl' indole derivative (7) | BChE | 0.207 | Donepezil | nih.gov |

| Indole amine (25) | AChE | 4.28 | Galantamine (4.15) | rsc.org |

Antitubercular Efficacy Research

The indole nucleus is a significant scaffold in the development of new therapeutic agents, including those targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the urgent discovery of novel antitubercular drugs. nih.gov Researchers have explored a diverse range of functionalized indole derivatives, such as indole-2-carboxamides and N-phenylindoles, to identify potent inhibitors of mycobacterial growth. nih.govnih.govnih.gov

One area of extensive research has been on indole-2-carboxamide derivatives. In a study exploring structure-activity relationships (SAR), various substitutions on the indole ring were evaluated for their impact on antitubercular activity against the drug-sensitive Mtb H37Rv strain. rsc.org The investigation revealed that lipophilicity plays a significant role in the bioactivity of this series of compounds. rsc.org For instance, substituting the indole ring at position 5 with more lipophilic groups like methyl (Compound 8d ) or chloro (Compound 8e ) resulted in a two-fold increase in activity compared to the 5-methoxy analogue (Compound 8c ). rsc.org

Interestingly, the position of the methoxy group was also found to be critical. The 4-methoxyindole (B31235) analogue (Compound 8b ) demonstrated a two-fold enhancement in activity (MIC = 2.84 μM) compared to its 5-methoxy counterpart (Compound 8c , MIC = 5.67 μM). rsc.org Further modifications, such as introducing a single bromo group at position 6 (Compound 8f ), led to a substantial increase in potency, showing a nearly 4.5-fold improvement over the 5-halosubstituted indoles. rsc.org The most potent compound in this particular series was a 4,6-dichloro substituted derivative (Compound 8g ), which exhibited a potent MIC of 0.32 μM. rsc.org This activity was comparable to the first-line anti-TB drug isoniazid (B1672263) (INH) and significantly higher than ethambutol (B1671381) (EMB). rsc.org

These findings underscore the importance of substituent type and position on the indole core for optimizing antitubercular efficacy. The data suggests a preference for substitutions at the 4- and/or 6-positions of the indole ring for this class of compounds. rsc.org

Table 1: Antitubercular Activity of Substituted Indole-2-Carboxamide Analogues against M. tuberculosis H37Rv Data sourced from Alsayed et al., 2021. rsc.org

| Compound ID | Indole Ring Substitution | MIC (μM) |

| 8a | Unsubstituted | 6.20 |

| 8b | 4-Methoxy | 2.84 |

| 8c | 5-Methoxy | 5.67 |

| 8d | 5-Methyl | 2.97 |

| 8e | 5-Chloro | 2.80 |

| 8f | 6-Bromo | 0.62 |

| 8g | 4,6-Dichloro | 0.32 |

| Isoniazid | (Reference Drug) | 0.29 |

| Ethambutol | (Reference Drug) | 4.89 |

Other research has focused on different classes of indole derivatives. For example, N-phenylindole derivatives have been identified as potent inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mtb. nih.gov Structure-guided synthesis led to the discovery of compounds with MIC values as low as 0.0625 μg/mL against the Mtb H37Rv strain. nih.gov

Furthermore, hybrid molecules integrating the indole scaffold with other pharmacophores have shown promise. Novel indole-isoniazid conjugates have been synthesized and evaluated, with certain nitro-substituted analogues demonstrating high efficacy with a minimum inhibitory concentration of 1.25 μg/ml against the H37Rv strain. nih.gov These studies highlight the versatility of the indole framework as a platform for developing new and effective antitubercular agents. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling in 5 4 Methoxyphenyl 1h Indole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of 5-(4-methoxyphenyl)-1H-indole research, it is used to understand how this compound and its analogs fit into the active sites of biological macromolecules like enzymes and receptors.

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives with enzymes such as mammalian 15-lipoxygenases (ALOX15), a target in inflammation and cancer research. mdpi.comnih.govnih.gov For instance, studies on an N-substituted derivative of this compound revealed a specific binding orientation within a proposed allosteric site of ALOX15. mdpi.comnih.gov

In these simulations, the methoxyphenyl group of the indole (B1671886) derivative typically orients itself within a cavity defined by specific alpha-helices (α2 and α18) of the enzyme. mdpi.comnih.gov This positioning is crucial for its inhibitory activity. The binding affinity, often correlated with experimental values like the half-maximal inhibitory concentration (IC50), can be estimated through scoring functions in the docking software. The effectiveness of ALOX15 inhibition by indole derivatives has been quantified, showing a high degree of substrate selectivity. mdpi.com

| Parameter | Description | Source |

|---|---|---|

| Target Enzyme | Rabbit ALOX15 | mdpi.com |

| Binding Site | Allosteric site within one monomer of the ALOX15 dimer | mdpi.comnih.govnih.gov |

| Predicted Binding Mode | The methoxyphenyl group is located in a cavity defined by helices α2 and α18. | mdpi.comnih.gov |

| Experimental Affinity (IC50) | Demonstrates high substrate selectivity against linoleic acid. | mdpi.com |

A primary advantage of molecular docking is its ability to identify key amino acid residues that form interactions with the ligand, such as hydrogen bonds and hydrophobic interactions. For the this compound scaffold binding to ALOX15, simulations have shown that its presence in one monomer of the enzyme dimer can induce conformational changes that affect key residues in the other monomer, such as Arg403 and Arg599. mdpi.comnih.gov

The binding of the indole derivative can induce structural deformations in the enzyme, for example, by altering the conformation of helix α2A. mdpi.com This allosteric effect, where binding at one site influences a distant site on the enzyme, is critical for the compound's mechanism of substrate-specific inhibition. mdpi.comnih.gov The interaction strength with specific residues, such as a hydrogen bond between His585 and Glu185, has been identified as a potential factor responsible for these allosteric effects. mdpi.com

| Residue | Role/Interaction | Source |

|---|---|---|

| Arg403 | Access to this residue in the catalytic monomer is affected by inhibitor binding in the allosteric monomer. | mdpi.comnih.gov |

| Arg599 | Access to this residue in the catalytic monomer is affected by inhibitor binding in the allosteric monomer. | mdpi.comnih.gov |

| His585 | Forms interactions that may be responsible for differential allosteric effects. | mdpi.com |

| Glu185 | Forms interactions with His585, contributing to allosteric communication. | mdpi.com |

Quantum Chemical Computations for Electronic Structure and Reactivity Analysis

Quantum chemical computations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. mdpi.comchemrxiv.org These calculations provide insights into the molecule's electronic structure, orbital energies, and charge distribution, which are fundamental to its reactivity and interaction with other molecules. evitachem.comchim.it For indole derivatives, DFT can be used to determine optimized geometry, vibrational frequencies, and electronic structure parameters such as dipole moment and heat capacity. mdpi.comresearchgate.net Such studies help in understanding how substituents, like the 4-methoxyphenyl (B3050149) group, influence the electronic properties of the indole core, which can affect its biological activity and metabolic stability. chemrxiv.org

In Silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. By computationally comparing a series of related compounds, researchers can build models that predict the activity of new, unsynthesized molecules. For the this compound scaffold, SAR studies have been informed by comparing its inhibitory effect on ALOX15 with that of structurally similar compounds, such as 5-(4-methoxyphenyl)-1H-imidazoles. mdpi.comnih.govnih.gov These comparative studies, which combine experimental testing with in silico modeling, revealed that while both scaffolds can achieve substrate-specific inhibition, the indole derivatives were more potent. mdpi.comnih.gov The in silico analysis indicated that chemical modifications to the core pharmacophore alter the enzyme-inhibitor interactions, leading to reduced inhibitory potency. mdpi.comnih.gov This highlights the importance of the indole core in this specific context.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling for Compound Optimization

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a crucial step in drug development that connects the drug's concentration in the body over time (PK) with its observed effect (PD). researchgate.netaccp1.orgnih.gov In silico PK/PD models use mathematical equations to describe and predict the time course of a drug's effect following administration. accp1.org For a compound like this compound, these models would be used to optimize its properties for better therapeutic outcomes.

The process involves developing a PK model to describe the absorption, distribution, metabolism, and excretion (ADME) of the compound, and a PD model to relate the compound's concentration at the target site to its biological effect. researchgate.netnih.gov By integrating these models, researchers can simulate different dosing regimens and predict their efficacy, guiding the optimization of the compound's structure to achieve a desirable PK/PD profile. accp1.orgmdpi.com For instance, modifications might be made to the indole scaffold to improve metabolic stability or enhance binding affinity, with the goal of maximizing therapeutic effect while minimizing potential side effects. nih.gov

Computational Approaches to Drug-Likeness and Lead Optimization

In the contemporary drug discovery landscape, computational chemistry and molecular modeling serve as indispensable tools for the early-stage evaluation of potential drug candidates. For this compound and its derivatives, these in silico methods are pivotal in assessing their "drug-likeness" and guiding lead optimization efforts. This computational pre-screening is crucial for identifying molecules with a higher probability of success in later, more resource-intensive stages of drug development.

The concept of drug-likeness is a qualitative assessment of a compound's pharmacological potential, based on its physicochemical properties. One of the most widely recognized frameworks for this evaluation is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. For this compound, computational tools can readily predict these parameters.

Beyond the foundational principles of Lipinski's rule, a more comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is computationally generated to forecast the pharmacokinetic and pharmacodynamic behavior of a compound. These predictions are instrumental in the early identification of potential liabilities that could lead to late-stage attrition. For instance, in silico models can predict a compound's gastrointestinal absorption, its ability to cross the blood-brain barrier, its susceptibility to metabolism by cytochrome P450 enzymes, and its potential for off-target toxicity.

In the context of lead optimization, molecular modeling techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking are employed. For derivatives of this compound, these methods have been instrumental in understanding their interaction with biological targets like the ALOX15 enzyme. By creating a computational model of the enzyme's binding site, researchers can simulate how different chemical modifications to the parent compound might enhance binding affinity and selectivity. This iterative process of in silico design, synthesis, and biological testing accelerates the development of more potent and specific drug candidates.

For example, studies involving derivatives of this compound have utilized in silico docking and molecular dynamics simulations to elucidate the key structural features required for potent and selective inhibition of ALOX15. These computational investigations have revealed the importance of the 4-methoxyphenyl moiety and the indole scaffold in establishing critical interactions within the enzyme's active site. Such insights are invaluable for designing next-generation inhibitors with improved pharmacological profiles. The table below presents a hypothetical, yet representative, in silico drug-likeness and ADMET profile for this compound, based on computational predictions for similar indole-based compounds.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight ( g/mol ) | 223.27 | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | Yes (≤ 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Molar Refractivity | 70.5 cm³ | N/A |

| Topological Polar Surface Area (TPSA) | 30.1 Ų | N/A |

Table 2: Predicted ADMET Profile of this compound

| ADMET Property | Prediction | Implication for Drug Development |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Moderate | Potential for CNS activity. |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free drug concentration. |

| Volume of Distribution (VDss) | Moderate | Indicates distribution into tissues. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP450 3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared through other pathways. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Applied Research and Future Perspectives for 5 4 Methoxyphenyl 1h Indole Derivatives

Corrosion Inhibition Studies and Materials Science Applications

Indole (B1671886) derivatives have been recognized for their potential as corrosion inhibitors for various metals and alloys. openmedicinalchemistryjournal.com Specifically, compounds containing indole moieties have been investigated for their ability to protect mild steel in acidic environments. mdpi.comnih.gov The mechanism of inhibition typically involves the adsorption of the indole compound onto the metal surface, forming a protective barrier that hinders both mass and charge transfer. nih.gov

Research on indole derivatives, such as 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI), has shown significant efficiency in preventing the corrosion of mild steel in sulfuric acid solutions. mdpi.comnih.gov The inhibitory effectiveness of these compounds tends to increase with their concentration. nih.gov For instance, at a concentration of 90 ppm, MPI demonstrated a high inhibition efficiency of 81.2%. mdpi.comnih.gov Polarization studies have indicated that these indole derivatives often act as mixed-type inhibitors. mdpi.comnih.gov

The electronic properties of the 5-(4-methoxyphenyl)-1H-indole structure also make it a candidate for applications in materials science, particularly in the development of organic semiconductors. evitachem.com The methoxy (B1213986) group on the phenyl ring can influence the electronic characteristics of the molecule, which is a key factor in the performance of semiconductor materials. evitachem.com Furthermore, indole derivatives are being explored for the creation of new materials with enhanced durability and specific functional properties.

Table 1: Corrosion Inhibition Efficiency of Indole Derivatives

| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Metal | Acid Medium |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | 90 | 81.2 | Mild Steel | 0.5 M H₂SO₄ |

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | 90 | 76.2 | Mild Steel | 0.5 M H₂SO₄ |

Design and Synthesis of Next-Generation Indole Analogs with Tuned Biological Profiles

The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.netrsc.org This versatility has driven extensive research into the design and synthesis of novel indole analogs with tailored biological activities. mdpi.com The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory treatments. mdpi.comresearchgate.netyyu.edu.tr

Structure-activity relationship (SAR) studies are crucial in this process, helping researchers to understand how specific structural modifications to the indole core and its substituents influence biological activity. mdpi.com For example, the introduction of different functional groups at various positions on the indole ring can modulate the compound's interaction with target enzymes or receptors. rsc.org

The synthesis of these next-generation analogs often involves multi-step processes. One common approach is the Fischer indole synthesis, a classic method that has been adapted and optimized to create a wide range of complex indole derivatives. numberanalytics.com Other methods include multicomponent reactions, which allow for the efficient assembly of complex molecules from simple starting materials in a single step. mdpi.comresearchgate.net For instance, a one-pot synthesis of a furan-2(5H)-one derivative containing an indole fragment has been developed through the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net This method is valued for its atom economy and the straightforward isolation of the final product. mdpi.com

Recent advancements in synthetic methodologies, such as the use of microwave irradiation and green chemistry principles, are making the production of indole derivatives more efficient and environmentally friendly. tandfonline.comtandfonline.com These modern techniques often lead to higher yields, shorter reaction times, and reduced waste. tandfonline.com

Development of Advanced Methodologies for Large-Scale Production

As promising indole-based compounds move from laboratory-scale research to potential clinical and industrial applications, the development of robust and scalable manufacturing processes becomes critical. nagoya-u.ac.jp The transition from small-batch synthesis to large-scale production presents several challenges, including the need to maintain high yields and purity while ensuring cost-effectiveness and safety.

Advanced methodologies for the large-scale production of indole derivatives like this compound often focus on process optimization and the adoption of new technologies. This includes the use of automated reactors and continuous flow systems, which can significantly improve reaction efficiency and consistency. smolecule.com Flow synthesis, in particular, allows for precise control over reaction parameters such as temperature and time, which can be crucial for minimizing the formation of unwanted byproducts. nagoya-u.ac.jp

The choice of catalysts and solvents is another important consideration in scaling up production. numberanalytics.com Researchers are increasingly exploring the use of heterogeneous catalysts and more environmentally benign solvents to enhance the sustainability of the manufacturing process. openmedicinalchemistryjournal.comnumberanalytics.com For example, the use of water as a reaction medium and the development of recyclable catalysts are key areas of focus in green chemistry approaches to indole synthesis. openmedicinalchemistryjournal.com

Exploration of Novel Therapeutic and Industrial Applications

The diverse biological activities of indole derivatives have led to their investigation in a wide range of therapeutic areas. researchgate.net Beyond their well-established roles as anticancer and anti-inflammatory agents, new applications for compounds like this compound are continuously being explored. mdpi.comnih.govscholarsresearchlibrary.com

One area of active research is the development of indole-based drugs for neurological disorders. researchgate.net For example, certain indole derivatives have been designed as antagonists for specific serotonin (B10506) receptors, showing potential as cognitive-enhancing agents for conditions like Alzheimer's disease. researchgate.net The structural features of these compounds allow them to interact with various biological targets within the central nervous system. evitachem.com

In addition to pharmaceuticals, indole derivatives have potential applications in the agrochemical industry. openmedicinalchemistryjournal.com Their biological activity can be harnessed to develop new pesticides and herbicides. The focus in this area is on creating compounds that are effective against target pests while being environmentally friendly.

The unique chemical properties of this compound and related compounds also make them valuable in other industrial sectors. For instance, they can be used as building blocks in the synthesis of dyes and pigments. Their ability to absorb and emit light also suggests potential applications in the development of fluorescent materials and sensors.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Description |

| Pharmaceuticals | Investigated for anticancer, anti-inflammatory, and neuroprotective properties. evitachem.comscholarsresearchlibrary.comresearchgate.net |

| Materials Science | Used in the development of organic semiconductors and other advanced materials. evitachem.com |

| Agrochemicals | Potential for use in the formulation of eco-friendly pesticides and herbicides. openmedicinalchemistryjournal.com |

| Corrosion Inhibition | Acts as an effective corrosion inhibitor for metals in acidic environments. openmedicinalchemistryjournal.commdpi.com |

| Industrial Chemistry | Serves as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. |

Multidisciplinary Research Collaborations for Comprehensive Compound Evaluation

The comprehensive evaluation of a promising compound like this compound requires a collaborative effort from researchers across multiple disciplines. mdpi.com The complexity of modern drug discovery and materials science necessitates the integration of expertise from fields such as organic chemistry, pharmacology, biology, and computational modeling. numberanalytics.com

Multidisciplinary research teams are essential for thoroughly characterizing the properties and potential applications of new indole derivatives. mdpi.com For example, synthetic chemists can focus on developing efficient methods for producing the compound and its analogs, while pharmacologists and biochemists can evaluate their biological activity and mechanisms of action. yyu.edu.tr Computational chemists can use molecular docking and other in silico techniques to predict how these compounds will interact with biological targets, helping to guide the design of more potent and selective molecules. yyu.edu.tr

These collaborations are not only crucial for advancing the scientific understanding of indole derivatives but also for accelerating their translation into practical applications. nagoya-u.ac.jp By working together, researchers can more effectively address the challenges associated with drug development, such as overcoming drug resistance and improving safety profiles. researchgate.net Furthermore, interdisciplinary approaches can help to identify novel applications for these compounds that might not be apparent from a single research perspective. numberanalytics.com The establishment of research consortia and partnerships between academic institutions and industry can further facilitate this process, ensuring that promising discoveries are efficiently developed and brought to market.

Q & A

What are the established synthetic routes for 5-(4-methoxyphenyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a substituted phenol (e.g., 4-methoxyphenol) with an indole derivative. A common approach is Ullmann-type coupling using CuI as a catalyst in PEG-400/DMF solvent mixtures under reflux (60–80°C), achieving yields of 40–50% . Optimization strategies include:

- Catalyst Screening: Testing Cu(I)/Cu(II) catalysts (e.g., CuI, CuBr) to enhance coupling efficiency.

- Solvent Systems: Replacing DMF with DMA or DMSO to improve solubility of aromatic intermediates.

- Temperature Control: Gradual heating (50°C → 80°C) to minimize side reactions like indole polymerization.

- Purification: Using flash chromatography (70:30 ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

How does the substitution pattern on the indole ring influence the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

Substitution at specific positions alters electronic and steric properties, impacting binding to biological targets. Key findings include:

- C5 Methoxy Group: Enhances lipoxygenase (ALOX15) inhibition by stabilizing hydrogen bonds with Arg429 and Tyr662 in the enzyme’s active site .

- C3 Modifications: Introducing electron-withdrawing groups (e.g., Cl, NO2) increases reactivity but may reduce selectivity due to steric clashes .

- Ring Expansion: Replacing indole with imidazole (e.g., 5-(4-methoxyphenyl)-1H-imidazole) reduces inhibitory potency by 30%, highlighting the indole scaffold’s importance in substrate recognition .

Experimental Design: - Synthesize derivatives with systematic substitutions (e.g., -OCH3, -Cl, -CH3 at C5/C6).

- Evaluate IC50 values against ALOX15 using UV-spectroscopy to monitor linoleic acid oxygenation .

What experimental techniques are recommended for characterizing the structural purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (theoretical: 239.28 g/mol; observed: m/z 240.098 [M+H]+) .

- X-ray Crystallography: Resolve crystal packing and confirm dihedral angles between indole and methoxyphenyl rings (e.g., 45–50°) .

- HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

How can molecular docking and dynamics simulations elucidate the substrate-selective inhibition mechanism of this compound against ALOX15?

Level: Advanced

Methodological Answer:

- Docking Workflow (AutoDock Vina):

- Key Interactions:

- Molecular Dynamics (MD):

What strategies are effective in resolving contradictory data regarding the enzyme inhibition potency of this compound across different studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from variability in assay conditions or enzyme isoforms. Mitigation strategies include:

- Standardized Assays: Use recombinant human ALOX15 (vs. murine isoforms) and monitor oxygen consumption rates polarographically .

- Control for Redox Activity: Include antioxidants (e.g., Trolox) to rule out nonspecific radical-scavenging effects .

- Structural Validation: Co-crystallize the inhibitor with ALOX15 to confirm binding mode discrepancies .

- Meta-Analysis: Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) and exclude outliers with >20% coefficient of variation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.